molecular formula C28H20F6N4O2 B8686263 N,N'-(2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(4-aminobenzamide)

N,N'-(2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(4-aminobenzamide)

Cat. No. B8686263
M. Wt: 558.5 g/mol
InChI Key: CBYXHYQSFALRPA-UHFFFAOYSA-N
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Patent
US09447031B2

Procedure details

The prepared precursor, DA167, i.e., N,N′-(2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-diyl)bis(4-nitrobenzamide) (6.18 g, 0.01 mol) is dissolved in the mixture of solvents EtOH/AcOH (100/20 mL) at mild reflux. Zinc (Zn) powder (6.54 g, 0.1 mol) is carefully added in 1 portion, which is extremely exothermic, thus 2 liter (L) high-beaker is recommended to be used. The mixture is immediately bubbled up within several seconds, and then clear colorless solution is formed. The mixture is refluxed for additional 10 minutes or more and filtered hot to remove unreacted zinc. The solution is poured into H2O (300 mL), resulting in white precipitate. Precipitate is filtered and thoroughly washed with H2O (2×300 mL) by suspension-filtration procedure to remove traces of mother liquor and zinc salts. Filtration of solid and drying under vacuum at 90° C. for 12 hours yields white powder of N,N′-(2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-diyl)bis(4-aminobenzamide), DA168 4.1 g (yield 73.5%). 1H NMR 300 MHz of DA168 are as follows:
Name
N,N′-(2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-diyl)bis(4-nitrobenzamide)
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
EtOH AcOH
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
( L )
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:44])([F:43])[C:3]1[CH:8]=[C:7]([NH:9][C:10](=[O:20])[C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)[CH:6]=[CH:5][C:4]=1[C:21]1[CH:26]=[CH:25][C:24]([NH:27][C:28](=[O:38])[C:29]2[CH:34]=[CH:33][C:32]([N+:35]([O-])=O)=[CH:31][CH:30]=2)=[CH:23][C:22]=1[C:39]([F:42])([F:41])[F:40]>CCO.CC(O)=O.[Zn]>[F:1][C:2]([F:43])([F:44])[C:3]1[CH:8]=[C:7]([NH:9][C:10](=[O:20])[C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)[CH:6]=[CH:5][C:4]=1[C:21]1[CH:26]=[CH:25][C:24]([NH:27][C:28](=[O:38])[C:29]2[CH:34]=[CH:33][C:32]([NH2:35])=[CH:31][CH:30]=2)=[CH:23][C:22]=1[C:39]([F:42])([F:41])[F:40] |f:1.2|

Inputs

Step One
Name
N,N′-(2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-diyl)bis(4-nitrobenzamide)
Quantity
6.18 g
Type
reactant
Smiles
FC(C1=C(C=CC(=C1)NC(C1=CC=C(C=C1)[N+](=O)[O-])=O)C1=C(C=C(C=C1)NC(C1=CC=C(C=C1)[N+](=O)[O-])=O)C(F)(F)F)(F)F
Name
EtOH AcOH
Quantity
20 mL
Type
solvent
Smiles
CCO.CC(=O)O
Step Two
Name
( L )
Quantity
2 L
Type
reactant
Smiles
Step Three
Name
Quantity
6.54 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is immediately bubbled up within several seconds
CUSTOM
Type
CUSTOM
Details
clear colorless solution is formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for additional 10 minutes or more
FILTRATION
Type
FILTRATION
Details
filtered hot
CUSTOM
Type
CUSTOM
Details
to remove unreacted zinc
ADDITION
Type
ADDITION
Details
The solution is poured into H2O (300 mL)
CUSTOM
Type
CUSTOM
Details
resulting in white precipitate
FILTRATION
Type
FILTRATION
Details
Precipitate is filtered
WASH
Type
WASH
Details
thoroughly washed with H2O (2×300 mL) by suspension-filtration procedure
CUSTOM
Type
CUSTOM
Details
to remove traces of mother liquor and zinc salts
FILTRATION
Type
FILTRATION
Details
Filtration of solid
CUSTOM
Type
CUSTOM
Details
drying under vacuum at 90° C. for 12 hours
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC(=C1)NC(C1=CC=C(C=C1)N)=O)C1=C(C=C(C=C1)NC(C1=CC=C(C=C1)N)=O)C(F)(F)F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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